ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate
Description
Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 1-position, and an ethyl ester group at the 3-position
Properties
IUPAC Name |
ethyl 4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)6-13(12-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNPFYUWLEGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the isobutyl group: This step involves the alkylation of the pyrazole ring at the 1-position using an isobutyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation reactions: The isobutyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4).
Alkylation: Isobutyl bromide in the presence of potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Reduction: Formation of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-methanol.
Oxidation: Formation of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isobutyl group at the 1-position.
Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position.
Ethyl 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position instead of the 3-position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
